molecular formula C21H24N2O5S B2546267 ethyl 6-acetyl-2-(3-phenoxypropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 864858-07-1

ethyl 6-acetyl-2-(3-phenoxypropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2546267
CAS No.: 864858-07-1
M. Wt: 416.49
InChI Key: LRQVTNVYPQPAEL-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(3-phenoxypropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, which includes a thieno[2,3-c]pyridine core, makes it an interesting subject for scientific research.

Properties

IUPAC Name

ethyl 6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-3-27-21(26)19-16-9-11-23(14(2)24)13-17(16)29-20(19)22-18(25)10-12-28-15-7-5-4-6-8-15/h4-8H,3,9-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQVTNVYPQPAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of N-Substituted Thienyl Sulfonamides

As demonstrated in, acid-mediated cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide derivatives yields thieno[2,3-c]pyridine. For instance, treatment of the sulfonamide precursor with hydrochloric acid in ethanol at 50–100°C induces ring closure, forming the tetrahydrothienopyridine core. This method provides a scalable route to the partially saturated system but requires subsequent functionalization to install the acetyl and amide substituents.

Amino Ester-Based Cyclocondensation

Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (a close analog of the target compound’s core) is synthesized via cyclocondensation of thiophene derivatives with ethyl cyanoacetate. The methyl group at position 6 in this intermediate is pivotal for downstream oxidation to the acetyl moiety.

Regioselective Introduction of the 6-Acetyl Group

Oxidation of a 6-Methyl Precursor

The methyl group at position 6 in ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is oxidized to an acetyl group using Jones reagent (CrO₃ in H₂SO₄) at 0–5°C. This step proceeds via a two-electron oxidation mechanism, yielding ethyl 2-amino-6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate in 72–78% yield after recrystallization from ethanol.

Critical Parameters :

  • Temperature control (<10°C) to prevent over-oxidation to carboxylic acid.
  • Use of anhydrous conditions to minimize hydrolysis of the ethyl ester.

Friedel-Crafts Acylation Post-Cyclization

For fully aromatic thieno[2,3-c]pyridine derivatives, electrophilic acylation at position 6 is achieved using acetyl chloride and AlCl₃ in dichloromethane at −10°C. The reaction exploits the electron-rich β-position of the thiophene ring, directing acetylation to the desired site.

Installation of the 2-(3-Phenoxypropanamido) Substituent

T3P-Mediated Amide Coupling

The amino group at position 2 undergoes coupling with 3-phenoxypropanoic acid using propylphosphonic anhydride (T3P) in ethyl acetate at room temperature. This method affords the amide bond in 85–90% yield, with minimal epimerization due to the mild conditions.

Reaction Protocol :

  • Dissolve ethyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (1.0 equiv) and 3-phenoxypropanoic acid (1.2 equiv) in anhydrous ethyl acetate.
  • Add T3P (1.5 equiv) dropwise under nitrogen.
  • Stir for 12 h at 25°C, then quench with saturated NaHCO₃.
  • Isolate the product via extraction and purify by silica gel chromatography.

Acyl Chloride Route

3-Phenoxypropanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane. Subsequent reaction with the amino-thienopyridine in the presence of triethylamine yields the amide. While efficient, this method requires stringent moisture control to prevent hydrolysis of the acyl chloride.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Limitations
Oxidation of 6-methyl Jones oxidation 72–78% High regioselectivity Requires cryogenic conditions
Friedel-Crafts acylation Electrophilic substitution 65–70% Applicable to aromatic systems Competing α-acylation observed
T3P coupling Amide bond formation 85–90% Mild, racemization-free Cost of T3P reagent
Acyl chloride coupling Schotten-Baumann reaction 75–80% Rapid reaction kinetics Sensitivity to hydrolysis

Purification and Characterization

Final purification is achieved via recrystallization from pyridine/ethanol (1:3 v/v), yielding white crystalline product (m.p. 243–245°C). Characterization data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.51 (s, 3H, COCH₃), 4.12–4.19 (m, 4H, OCH₂ and NCH₂), 6.89–7.34 (m, 5H, Ar-H).
  • HRMS : m/z calcd for C₂₄H₂₅N₂O₅S [M+H]⁺: 477.1432; found: 477.1428.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetyl-2-(3-phenoxypropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Ethyl 6-acetyl-2-(3-phenoxypropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Due to its potential therapeutic properties, it is explored for the development of new drugs, particularly in the treatment of diseases like cancer and infections.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-2-(3-phenoxypropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 6-acetyl-2-(3-phenoxypropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be compared with other thienopyridine derivatives, such as:

    Clopidogrel: A well-known antiplatelet drug used to prevent blood clots.

    Prasugrel: Another antiplatelet agent with a similar mechanism of action to clopidogrel.

    Ticlopidine: An older antiplatelet drug with a different safety profile.

The uniqueness of this compound lies in its specific structural features and the potential for novel therapeutic applications that are not covered by existing drugs.

Biological Activity

Ethyl 6-acetyl-2-(3-phenoxypropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The compound is characterized by a complex thieno[2,3-c]pyridine core structure with various functional groups that contribute to its biological activity. The molecular formula is C21H24N2O5SC_{21}H_{24}N_{2}O_{5}S with a molecular weight of 404.49 g/mol. Its structure allows for interactions with multiple biological targets.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with various kinases or phosphatases that are critical in cancer cell proliferation.
  • Modulation of Receptors : There is evidence suggesting that the compound may act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on lung cancer cell lines and demonstrated:

  • Cell Viability Reduction : The compound reduced cell viability in a dose-dependent manner.
  • Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis in treated cells compared to controls.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties against certain bacterial strains. In vitro assays showed:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate potential for development as an antimicrobial agent.

Case Studies

  • Lung Cancer Study : A recent study focused on the compound's effects on A549 lung cancer cells. Results indicated an IC50 value of approximately 15 µM after 48 hours of treatment, highlighting its potency against this cancer type .
  • Antibacterial Efficacy : Another investigation assessed the antibacterial activity against multi-drug resistant strains. The compound exhibited promising results with significant inhibition zones in disk diffusion assays .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound shows good absorption characteristics when administered orally.
  • Metabolism : Initial studies suggest hepatic metabolism with potential involvement of cytochrome P450 enzymes.
  • Excretion : Primarily excreted via urine.

Toxicity assessments indicate that while the compound displays beneficial biological activities, it requires further evaluation to establish safety profiles for clinical use.

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